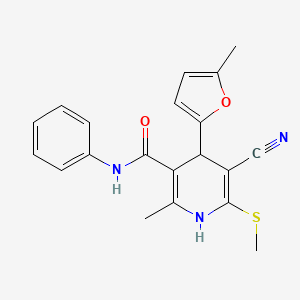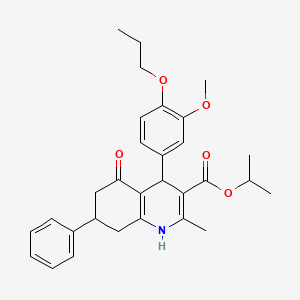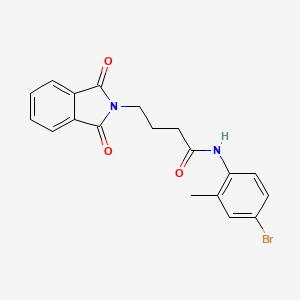
2-(butylthio)-1-(isopropoxymethyl)ethyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Butylthio)-1-(isopropoxymethyl)ethyl acetate is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as BIME and is a colorless liquid with a molecular weight of 270.42 g/mol.
作用機序
The mechanism of action of BIME is not fully understood. However, it has been proposed that BIME inhibits the growth of cancer cells by inducing apoptosis, which is programmed cell death. BIME has also been found to inhibit the activity of enzymes such as topoisomerase II and tubulin, which are involved in the replication and division of cancer cells.
Biochemical and Physiological Effects:
BIME has been found to have various biochemical and physiological effects. In vitro studies have shown that BIME inhibits the growth of cancer cells by inducing apoptosis. BIME has also been found to inhibit the activity of enzymes such as topoisomerase II and tubulin, which are involved in the replication and division of cancer cells. In vivo studies have shown that BIME has antitumor activity in mice.
実験室実験の利点と制限
The advantages of using BIME in lab experiments are its ease of synthesis and its potential applications in various fields such as organic synthesis, medicinal chemistry, and material science. The limitations of using BIME in lab experiments are its potential toxicity and the need for further studies to fully understand its mechanism of action.
将来の方向性
There are several future directions for the study of BIME. One direction is to study the potential of BIME as an antitumor agent in clinical trials. Another direction is to study the potential of BIME as a building block for the preparation of various polymers. Further studies are also needed to fully understand the mechanism of action of BIME and its potential toxicity.
合成法
BIME can be synthesized using a two-step process. The first step involves the reaction of 2-chloroethyl acetate with n-butyl mercaptan in the presence of a base such as sodium hydroxide. The resulting product is 2-(butylthio)ethyl acetate. In the second step, the product obtained from the first step is reacted with isopropyl chloroformate in the presence of a base such as triethylamine. The final product obtained is 2-(butylthio)-1-(isopropoxymethyl)ethyl acetate.
科学的研究の応用
BIME has been studied extensively for its potential applications in various fields such as organic synthesis, medicinal chemistry, and material science. In organic synthesis, BIME has been used as a reagent for the preparation of various compounds such as 2-(butylthio)ethylamine and 2-(butylthio)ethyl acrylate. In medicinal chemistry, BIME has been studied for its potential as an antitumor agent. It has been found to inhibit the growth of various cancer cells such as breast cancer, lung cancer, and colon cancer. In material science, BIME has been used as a building block for the preparation of various polymers.
特性
IUPAC Name |
(1-butylsulfanyl-3-propan-2-yloxypropan-2-yl) acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O3S/c1-5-6-7-16-9-12(15-11(4)13)8-14-10(2)3/h10,12H,5-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPPPCVIPIYILKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSCC(COC(C)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Butylsulfanyl-3-propan-2-yloxypropan-2-yl) acetate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-bromophenyl)-3-[(4-chlorobenzyl)amino]-2,5-pyrrolidinedione](/img/structure/B4881105.png)

![1-(3-chloro-4-methylphenyl)-5-{4-[(4-nitrobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4881110.png)


![methyl 2-[2-(aminocarbonyl)-1-aziridinyl]-3-phenylpropanoate](/img/structure/B4881135.png)
![methyl 1-({1-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazol-4-yl}carbonyl)-L-prolinate](/img/structure/B4881142.png)
![N-{2-[(4-fluoro-2-methylphenyl)amino]-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B4881152.png)
![4-bromo-2-{[(3,4-difluorophenyl)amino]methyl}-6-methoxyphenol](/img/structure/B4881155.png)


![N-{2-oxo-2-[(2-phenylethyl)amino]ethyl}benzamide](/img/structure/B4881193.png)

![2-methoxy-N-propyl-5-{[(2-thienylmethyl)amino]sulfonyl}benzamide](/img/structure/B4881201.png)